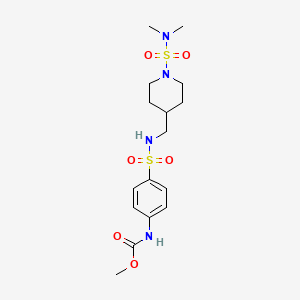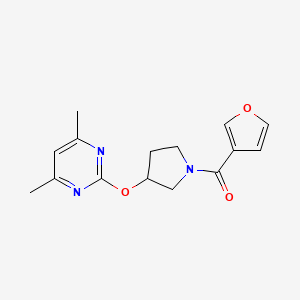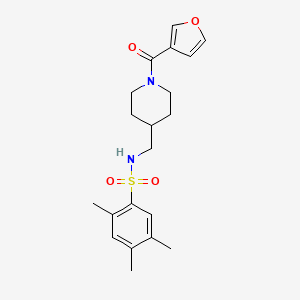
N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity .Aplicaciones Científicas De Investigación
Catalysis and Oxidation Reactions
Sulfonamide-substituted iron phthalocyanine, using a tert-butylbenzenesulfonamide substituent, has been explored for its solubility, stability, and catalytic potential in oxidation reactions. The study highlights its remarkable stability under oxidative conditions and its effectiveness in oxidizing cyclohexene and styrene, producing allylic ketone and benzaldehyde, respectively, using H2O2 as the oxidant (Umit Işci et al., 2014).
Quantum Chemical Calculations
Theoretical calculations have been applied to N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide compounds, aiming to define their optimized state, predict free energy, and identify molecular orbitals involved in spectrum formation, which could have implications for designing compounds with specific electronic properties (Sun Peiming et al., 2022).
Sulfonimidate Alkylating Agents
Ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, a stable, crystalline compound, has been synthesized and explored for its potential to directly ethylate various acids, alcohols, and phenols to esters and ethers, highlighting its use in organic synthesis and potential industrial applications (T. J. Maricich et al., 2013).
Catalyzed Oxidation of Alcohols
N-tert-Butylbenzenesulfenamide has been used as a catalyst for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, employing N-chlorosuccinimide under mild conditions. This research emphasizes the catalyst's efficiency and selectivity, potentially valuable for synthetic organic chemistry (J. Matsuo et al., 2003).
Polymer Synthesis and Properties
Research on polyamides derived from 4-tert-butylcatechol and related compounds has shown the development of materials with significant solubility, thermal stability, and mechanical properties. Such studies contribute to the advancement of polymer science, offering insights into the design of new materials for various applications (S. Hsiao et al., 2000).
Mecanismo De Acción
Mode of Action
The exact mode of action of N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes . More detailed studies are required to elucidate the precise mechanisms involved.
Biochemical Pathways
The biochemical pathways affected by This compound are not clearly defined yet. Given the complexity of biological systems, this compound could potentially influence multiple pathways. Further investigations are necessary to determine the specific pathways that are affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
The molecular and cellular effects of This compound Understanding these effects requires detailed experimental studies that examine the changes in cellular processes and structures in response to the compound .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, temperature, and more
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The tert-butyl group in chemistry and biology has been shown to have unique reactivity patterns . It’s used in chemical transformations and has implications in biosynthetic and biodegradation pathways
Cellular Effects
For instance, it has been shown to be involved in the study of macromolecular complexes
Molecular Mechanism
The tert-butyl group has been shown to have unique reactivity patterns, which may influence the mechanism of action of this compound
Temporal Effects in Laboratory Settings
The tert-butyl group has been shown to have characteristic applications in chemical transformations
Dosage Effects in Animal Models
The free radical scavenger phenyl-N-tert-butylnitrone has been shown to reduce hypersensitivity from paclitaxel in rats
Metabolic Pathways
The tert-butyl group has been shown to have implications in biosynthetic and biodegradation pathways
Propiedades
IUPAC Name |
N-tert-butyl-2,4-dichloro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)19(13-7-5-4-6-8-13)22(20,21)15-10-9-12(17)11-14(15)18/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPTGSZERYQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2609906.png)

![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B2609908.png)

![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)


![1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609917.png)
![10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B2609918.png)


![3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2609926.png)
![2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide](/img/structure/B2609928.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane](/img/structure/B2609929.png)
